This compound falls under the category of heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry.
The synthesis of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione can be achieved through several methods. A common approach involves the reaction of appropriate pyrazole derivatives with carbonyl compounds.
For example, one method involves heating a mixture of 5-amino-3-methyl-1-phenylpyrazole with diketones in an ionic liquid medium without catalysts to yield high yields of the desired compound .
The molecular structure of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione can be described as follows:
The structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for compounds like 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications on the pyrazolo[3,4-b]pyridine framework can significantly influence its biological activity .
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide insights into its functional groups and molecular integrity .
The applications of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione are diverse:
Research continues to explore its full potential across these fields .
Pyrazolopyridines represent bicyclic heterocyclic systems formed by fusion of pyrazole and pyridine rings. Five isomeric frameworks exist—[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]—distinguished by bond connectivity and atom alignment [3] [4]. Among these, the pyrazolo[3,4-b]pyridine system (designated as A in fusion nomenclature) is pharmacologically preeminent. The compound 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione features a partially saturated pyridine ring with carbonyl groups at C3 and C4, differentiating it from fully aromatic congeners. Its canonical SMILES (Cc1cc(=O)c2c(=O)[nH][nH]c2[nH]1) and molecular formula (C₇H₇N₃O₂) confirm a fused tricyclic system with lactam and imide functionalities [2] [6].
Table 1: Structural Classification of Key Pyrazolopyridines
Fusion Type | Representative Structure | Saturation | Distinctive Features |
---|---|---|---|
[3,4-b] | 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione | Partially saturated | 3,4-diketo system; non-aromatic pyridine ring |
[3,4-b] | 1H-pyrazolo[3,4-b]pyridine | Fully unsaturated | Planar aromatic system |
[3,4-d] | 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Partially saturated | Pyrimidinedione core |
The pyrazolo[3,4-b]pyridine scaffold serves as a bioisostere of purine nucleobases due to its ability to mimic hydrogen-bonding patterns and π-electron distribution. This mimicry enables competitive binding at ATP sites of kinases and growth factor receptors. Over 300,000 derivatives are documented in SciFinder, with >2,400 patents underscoring therapeutic relevance [4]. Clinically approved agents like Vericiguat (cardiovascular) and investigational compounds targeting anaplastic lymphoma kinase (ALK) or ROS1 kinases exemplify this scaffold’s versatility [3] [8]. The dione moiety in 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione enhances hydrogen-bonding capacity, potentially improving target engagement in enzyme inhibitory applications [6] [10].
Synthetic interest dates to Ortoleva’s 1908 synthesis of 3-phenyl-1H-pyrazolo[3,4-b]pyridine via diphenylhydrazone cyclization. Bulow’s 1911 method—condensing 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones—established early ring-formation strategies [4]. Modern advances (2019–2025) emphasize green chemistry approaches: microwave-assisted synthesis, nanocatalysis, and multicomponent reactions improve efficiency and sustainability [3]. The title compound’s synthesis typically involves hydrazine-mediated cyclization of functionalized pyridine precursors, reflecting evolution from classical thermal methods to catalyst-free protocols [5] [9].
Unsubstituted pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H- and 2H-forms. Computational studies (AM1, DFT) confirm 1H-tautomers are energetically favored by ~37 kJ/mol due to aromatic stabilization across both rings [4]. For 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione, methylation at N1 locks the tautomeric state, while the 3,4-dione system adopts lactam-lactim equilibrium. Spectroscopic data (IR: 1700–1650 cm⁻¹; NMR: δ 10–12 ppm for NH) support diketo dominance, which facilitates hydrogen bonding with biological targets like kinase hinge regions [6] [8]. This tautomeric preference critically influences solubility, protein interactions, and membrane permeability in drug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1